Sarmentosin
Overview
Description
Sarmentosin is an unsaturated γ-hydroxynitrile glucoside found in various plants and some Lepidoptera. It is structurally and biosynthetically related to cyanogenic glucosides, which are commonly sequestered from food plants or synthesized by lepidopteran species . This compound has been identified as a key bioactive compound in blackcurrants (Ribes nigrum) for inhibiting platelet monoamine oxidase in humans .
Preparation Methods
Sarmentosin can be extracted and purified from Sedum sarmentosum Bunge using a method that involves water-soluble solvents, sedimentation agents, polyamide columns, and alumina columns . The process includes:
Extraction: Using a water-soluble solvent.
Sedimentation: Using a sedimentation agent.
Purification: Using a polyamide column.
Impurity Removal: Using an alumina column.
Crystallization: Achieving a purity of over 90%.
Chemical Reactions Analysis
Sarmentosin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions with appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Scientific Research Applications
Sarmentosin has several scientific research applications:
Chemistry: Used as a bioactive compound in various chemical studies.
Biology: Studied for its role in inhibiting monoamine oxidase, which affects mood and behavior.
Medicine: Investigated for its potential therapeutic effects on mood disorders and neurocognitive disorders.
Industry: Utilized in the production of functional foods and supplements.
Mechanism of Action
Sarmentosin exerts its effects by inhibiting monoamine oxidase, an enzyme that degrades monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This inhibition leads to increased levels of these neurotransmitters, which can positively affect mood and behavior. The molecular targets and pathways involved include the monoamine oxidase isoforms MAO-A and MAO-B .
Comparison with Similar Compounds
Sarmentosin is structurally and biosynthetically related to other hydroxynitrile glucosides, such as rhodiocyanoside A and lotaustralin . These compounds share similar biosynthetic pathways and chemical properties but differ in their specific biological activities and applications. This compound’s unique ability to inhibit monoamine oxidase sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAYDNJCBHNWQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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